3-(Aminomethyl)-1lambda6-thiane-1,1-dione
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Overview
Description
3-(Aminomethyl)-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound It features a thiane ring, which is a six-membered ring with one sulfur atom, and an aminomethyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1lambda6-thiane-1,1-dione typically involves multistep reactions. One common method includes the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a compound containing an active hydrogen atom react to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted thiane derivatives.
Scientific Research Applications
3-(Aminomethyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing heterocycles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The sulfur atom in the thiane ring can participate in various biochemical pathways, and the aminomethyl group can interact with enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
S-pregabalin: A similar compound with an aminomethyl group and a sulfur-containing ring.
Thiamine: Another sulfur-containing heterocycle with different functional groups.
Uniqueness
3-(Aminomethyl)-1lambda6-thiane-1,1-dione is unique due to its specific combination of a thiane ring and an aminomethyl group.
Properties
IUPAC Name |
(1,1-dioxothian-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORZQTKEELOESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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